N-(3-chloro-4-methylphenyl)prop-2-enamide
Description
N-(3-Chloro-4-methylphenyl)prop-2-enamide is an acrylamide derivative featuring a chloro substituent at the 3-position and a methyl group at the 4-position on the phenyl ring. This structural motif is significant in medicinal chemistry due to the interplay between halogen and alkyl substituents, which modulates lipophilicity, electronic effects, and bioactivity.
Properties
CAS No. |
7017-23-4 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) |
InChI Key |
RAHPHHZVDSTENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)prop-2-enamide typically involves the reaction of 3-chloro-4-methylphenylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 3-chloro-4-methylphenylamine and acryloyl chloride.
Solvent: Anhydrous dichloromethane.
Base: Triethylamine.
Temperature: Room temperature.
Reaction Time: Several hours until completion.
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(3-chloro-4-methylphenyl)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The position and nature of substituents on the phenyl ring critically influence biological activity. Key comparisons include:
- Chlorine vs. Methyl Substitution: 3,4-Dichloro derivatives (e.g., ) exhibit stronger antibacterial activity than mono-chloro analogs due to increased electrophilicity and membrane permeability. The methyl group in the target compound may reduce toxicity compared to halogens while retaining moderate lipophilicity .
- Fluorine Substitution : Fluorine at the 4-position () enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation, suggesting that the target compound’s methyl group may offer similar advantages over polar substituents .
Antimicrobial Activity
Chlorinated acrylamides demonstrate potent activity against gram-positive bacteria and mycobacteria:
- 3,4-Dichlorocinnamanilides : MIC values as low as 0.12 µM against S. aureus and MRSA, attributed to membrane disruption and inhibition of bacterial enzymes .
- Trifluoromethyl Derivatives : Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide show dual activity against bacteria and mycobacteria, with minimal cytotoxicity (<10% at 10 µM) .
- Target Compound : The 4-methyl group may reduce antibacterial potency compared to dichloro analogs but improve selectivity for mammalian cells .
Anti-Inflammatory Potential
Amides from Lycium yunnanense () with hydroxy and methoxy substituents (e.g., compound 4 , IC₅₀ = 17.21 µM) inhibit pro-inflammatory cytokines. The chloro-methyl motif in the target compound may lack direct anti-inflammatory efficacy but could serve as a precursor for derivatives with optimized activity .
Physicochemical Properties
- Crystallinity : Substituents like CF₃ () promote stable crystal packing via hydrogen bonds, whereas methyl groups may lead to less ordered structures, impacting formulation stability .
Toxicity Profile
- Cytotoxicity : 3,4-Dichloro derivatives exhibit moderate toxicity to mammalian cells (e.g., 30% viability reduction at 50 µM), while trifluoromethyl analogs show negligible effects. The methyl group in the target compound may further mitigate cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
